molecular formula C11H17NS B1437805 N-Ethyl-2-[(4-methylphenyl)thio]ethanamine CAS No. 915923-48-7

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine

Cat. No.: B1437805
CAS No.: 915923-48-7
M. Wt: 195.33 g/mol
InChI Key: BSLRZQKDBMWZDQ-UHFFFAOYSA-N
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Description

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine is a synthetic compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic effects and has been studied for various applications in scientific research.

Preparation Methods

The synthesis of N-Ethyl-2-[(4-methylphenyl)thio]ethanamine typically involves the reaction of 4-methylthiophenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions

Scientific Research Applications

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s effects on biological systems are studied to understand its potential as a pharmacological agent.

    Medicine: Research into its stimulant and hallucinogenic properties has implications for developing new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-2-[(4-methylphenyl)thio]ethanamine involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine releaser, leading to its stimulant and hallucinogenic effects. The compound’s molecular targets include serotonin and dopamine transporters, which facilitate the release of these neurotransmitters into the synaptic cleft .

Comparison with Similar Compounds

N-Ethyl-2-[(4-methylphenyl)thio]ethanamine is similar to other phenethylamine derivatives, such as:

    4-Methylthioamphetamine (4-MTA): Known for its stimulant effects and potential for abuse.

    N-Methyl-2-[(4-methylphenyl)thio]ethanamine: A closely related compound with similar chemical properties.

    This compound hydrochloride: A salt form of the compound with different solubility and stability characteristics

This compound stands out due to its unique combination of stimulant and hallucinogenic effects, making it a compound of interest in various fields of research.

Properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12-8-9-13-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRZQKDBMWZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCSC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651123
Record name N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-48-7
Record name N-Ethyl-2-[(4-methylphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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